molecular formula C20H15FN4O3S B2862070 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 894021-99-9

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2862070
CAS RN: 894021-99-9
M. Wt: 410.42
InChI Key: CNLPFCMCUKUEPA-UHFFFAOYSA-N
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Description

“N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that belongs to the class of 1,2,4-triazole thioether and thiazolo[3,2-b][1,2,4]triazole derivatives . These compounds have been evaluated as antimicrobial agents in agriculture .


Synthesis Analysis

The synthesis of such compounds involves a molecular hybridization strategy . A total of 52 novel 1,2,4-triazole thioether and thiazolo[3,2-b][1,2,4]triazole derivatives bearing the 6-fluoroquinazolinyl moiety were designed and synthesized . The preparation of thiazoles involves several artificial paths and varied physico-chemical factors .


Molecular Structure Analysis

The molecular structures of these compounds were confirmed via the single-crystal X-ray diffraction method . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS .

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazole derivatives have been studied for their potential in cancer treatment due to their cytotoxic properties. Compounds similar to the one have shown potent effects on human tumor cell lines, including prostate cancer . The presence of the thiazolo[3,2-b][1,2,4]triazol moiety could be leveraged in designing new antitumor agents.

Antimicrobial and Antifungal Applications

The structural components of the compound suggest potential antimicrobial and antifungal activities. Triazole derivatives, for instance, have been evaluated for their effectiveness against Cryptococcus and Candida species . This implies that the compound could be used in the development of new antimicrobial drugs.

Neuroprotective Effects

Thiazoles are known to play a role in the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system . Research into this compound could lead to the development of neuroprotective drugs.

Anti-inflammatory and Analgesic Properties

The compound’s thiazole component is associated with anti-inflammatory and analgesic activities . This suggests its potential application in creating new pain relief medications with reduced side effects.

Antiviral and Anti-HIV Activity

Compounds with thiazole and triazole rings have been observed to exhibit anti-HIV activity . This compound could be part of research efforts to discover novel drugs for HIV treatment.

Enzyme Inhibition

Thiazoles have been identified as inhibitors of bacterial DNA gyrase B , an enzyme crucial for bacterial DNA replication. The compound could be investigated for its potential as a bacterial DNA gyrase inhibitor, which would be valuable in antibiotic drug development.

Future Directions

The study of these compounds will provide useful guidance for the rational design of more efficient agricultural antimicrobial agents using the thiazolo[3,2-b][1,2,4]triazole derivatives bearing the 6-fluoroquinazolinyl moiety as lead compounds . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety .

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c21-14-4-1-12(2-5-14)18-23-20-25(24-18)15(10-29-20)7-8-22-19(26)13-3-6-16-17(9-13)28-11-27-16/h1-6,9-10H,7-8,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLPFCMCUKUEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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